molecular formula C26H29N3O2 B075003 Crystal violet lactone CAS No. 1552-42-7

Crystal violet lactone

Cat. No.: B075003
CAS No.: 1552-42-7
M. Wt: 415.5 g/mol
InChI Key: IPAJDLMMTVZVPP-UHFFFAOYSA-N
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Description

Crystal violet lactone, also known as 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide, is a chemical compound that belongs to the class of leuco dyes. It is a lactone derivative of crystal violet and appears as a slightly yellowish crystalline powder in its pure state. This compound is soluble in nonpolar or slightly polar organic solvents and is widely used in various applications due to its unique properties .

Mechanism of Action

Target of Action

Crystal Violet Lactone (CVL) is a leuco dye, a lactone derivative of crystal violet . The primary target of CVL is the environment in which it is placed, particularly the pH level. It is used in various applications such as carbonless copy papers, thermochromic dyes, and as a security marker for fuels .

Mode of Action

CVL operates through a process known as halochromism . In an acidic environment, the lactone ring of CVL is broken, with the oxygen detaching from the central carbon . This now-trivalent position is a planar carbocation that is resonance stabilized, interconnecting the π systems of the aromatic rings and the amino functional groups . This single large conjugated system is a chromophore with strong absorption in the visible spectrum, giving this compound its distinctive color .

Biochemical Pathways

The transformation between the leuco (colorless) and colored form of CVL is a result of the breaking and forming of the lactone ring, which is a common biochemical pathway in lactone formation . This process is influenced by the acidity of the environment .

Result of Action

The primary result of CVL’s action is a visible color change. When the lactone ring is broken in an acidic environment, CVL transforms from a colorless compound to a compound with a strong color . This color change is utilized in various applications, from carbonless copy papers to thermochromic dyes .

Action Environment

The action of CVL is highly dependent on the environmental factors, particularly the pH level. In an acidic environment, the lactone ring of CVL is broken, leading to a color change . Moreover, CVL’s use as a fuel marker can be influenced by the presence of ethanol. CVL readily transforms to the colored species in >10% Ethanol Containing Gasoline, imparting a strong color . Therefore, the efficacy and stability of CVL are influenced by the acidity and the presence of ethanol in its environment.

Biochemical Analysis

Biochemical Properties

Crystal Violet Lactone exhibits unique properties in biochemical reactions. The central carbon in the leuco form is in a tetrahedral configuration, with four covalent bonds . In an acidic environment, the lactone ring of this compound is broken, with the oxygen detaching from the central carbon . This now-trivalent position is a planar carbocation that is resonance stabilized, interconnecting the π systems of the aromatic rings and the amino functional groups .

Cellular Effects

The photophysics of this compound in aqueous and non-aqueous reverse micelles have been explored using UV-vis absorption, steady-state emission, and picosecond time-resolved fluorescence emission spectroscopic techniques . This compound exhibits dual emission bands in a polar aprotic solvent, whereas when this molecule is entrapped in the reverse micelles, it exhibits a single emission band .

Molecular Mechanism

This transformation is influenced by the polarity, viscosity, and proticity of the environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the color-changing temperature of a color-changing compound prepared from this compound was found to be 25 °C . With the increase in temperature and mass fraction of microcapsules in the coating, the color difference of the coating showed an upward trend .

Metabolic Pathways

It is known that this compound readily transforms to the colored species in >10% Ethanol Containing Gasoline, imparting a strong color .

Subcellular Localization

It is known that this compound exhibits different spectral features in reverse micelles at different excitation wavelengths .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crystal violet lactone is synthesized through a condensation reaction involving N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid. The reaction is typically carried out in the presence of a strong acidic condensing agent. The resulting product is then subjected to acid washing, alkali washing, and water washing at elevated temperatures to purify the compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a series of steps including condensation, neutralization, filtration, and crystallization. The crude product is dissolved in an organic reagent and subjected to multiple washing steps to remove impurities. The final product is obtained by crystallizing and drying the compound .

Chemical Reactions Analysis

Types of Reactions: Crystal violet lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form colored products.

    Reduction: It can be reduced to its leuco form, which is colorless.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Scientific Research Applications

Crystal violet lactone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Crystal violet lactone is compared with other similar compounds such as:

    Spirolactones: These compounds also exhibit thermochromic properties but differ in their structural configurations.

    Fluorans: Similar to this compound, fluorans are used in pressure-sensitive applications.

    Spiropyrans: These compounds undergo reversible color changes upon exposure to light or heat.

Uniqueness: this compound is unique due to its high absorption coefficient, high chromaticity, and excellent oil solubility. It is also cost-effective compared to other thermochromic materials .

Properties

IUPAC Name

6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one
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InChI

InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3
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InChI Key

IPAJDLMMTVZVPP-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C
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Molecular Formula

C26H29N3O2
Record name CRYSTAL VIOLET LACTONE
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DSSTOX Substance ID

DTXSID8024866
Record name Crystal Violet lactone
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Molecular Weight

415.5 g/mol
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Physical Description

Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder
Record name CRYSTAL VIOLET LACTONE
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Record name 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
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CAS No.

1552-42-7
Record name CRYSTAL VIOLET LACTONE
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Record name 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-
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Melting Point

356 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Employing a procedure similar to that described in Example 1, part C above, the potassium salt solution of 2-[4,4'-bis(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid from A was oxidized to obtain 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide (Formula I: R=CH3 ; X=H; Y=Z=4-(CH3)2NC6H4) a tan-colored solid.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 1,500 wt. parts of an aqueous solution containing 41.7 wt. parts of 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid and 4.4 wt. parts of sodium hydroxide was added 0.4 wt. part of cobaltous chloride. The mixture was heated at 70° C. and 51 wt. parts of 10% aqueous solution of hydrogen peroxide was added dropwise during 1 hour (pH=9.9). The precipitate was separated and dissolved into toluene and the catalyst was separated by a filtration and toluene was distilled off to obtain 39.8 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 180° to 183° C.
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Synthesis routes and methods IV

Procedure details

In accordance with the process of Example 1, the aqueous solution containing a sodium carbonate and 2-[4,4'-bis-(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid and cobalt complex of 1-[(2-hydroxynaphthyl)azo]-2-hydroxybenzene-5-sulfonic acid [I], was heated at 90° C. and 36 wt. parts of air was fed into it under vigorously stirring during 15 hours and the precipitate was separated by a filtration and washed with a dilute aqueous solution of sodium hydroxide and with water to obtain 39.4 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 181° to 183° C.
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Synthesis routes and methods V

Procedure details

In accordance with the process of Example 1, the aqueous solution containing sodium carbonate and 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid and cobalt complex of 1-[(2-hydroxynaphthyl)azo]-2-hydroxybenzene-5-sulfonic acid, was heated at 90° C. and 1.6 wt. parts of oxygen was fed into it under the atmospheric pressure during 5 hours, and the precipitate was separated by a filtration and washed with a dilute aqueous solution of sodium hydroxide and with water to obtain 40.7 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 181° to 183° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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